3-Amino-6-chloro-4-methylpicolinic acid
Overview
Description
3-Amino-6-chloro-4-methylpicolinic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Amino-6-chloro-4-methylpicolinic acid consists of a pyridine ring substituted with an amino group, a chloro group, and a methyl group . The exact arrangement of these substituents on the pyridine ring gives the compound its unique properties.Scientific Research Applications
Synthesis and Chemical Reactions
Ammonolysis of 3-Hydroxypicolinic Acids : This study explores the ammonolysis of 3-hydroxypicolinic acids, focusing on the production of 3-amino-6-methylpicolinic acid and related compounds, highlighting the importance of this compound in chemical synthesis (Moore, Kirk, & Newmark, 1979).
Chlorination of α,α'-Aminopicoline : This research details the chlorination process of α,α'-aminopicoline, leading to the formation of chloro-substituted derivatives, including 6-amino-3,5-dichloropicoline-2 (Moshchitskii, Sologub, & Ivashchenko, 1968).
Catalysis and Synthesis
- Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines : This paper discusses a copper/6-methylpicolinic acid catalyzed coupling reaction, demonstrating the utility of related compounds in synthesizing pyrrolo[2,3-d]pyrimidines (Jiang, Sun, Jiang, & Ma, 2015).
Pharmaceutical Synthesis
- Improved Synthesis of Antitumor Drug Sorafenib : This study showcases the synthesis process of the antitumor drug Sorafenib, where intermediates related to methylpicolinic acid are crucial (Yao Jian-wen, 2012).
Luminescent Studies
- Luminescent Studies of Ln(III) Complexes : This research investigates the spectroscopic properties of Ln(III) complexes with 4-amino-6-methylpicolinic acid N-oxide, indicating the role of such compounds in luminescent studies (Lis, Piskuła, Puchalska, & Legendziewicz, 2007).
Complex Formation and Structural Studies
Comparative Equilibrium and Structural Studies of Rhodium Complexes : This paper focuses on complex formation processes involving 6-methylpicolinic acid, demonstrating its use in organometallic chemistry and its relevance in studying metal-ligand interactions (Dömötör et al., 2017).
Nuclear Magnetic Resonance Studies : This study delves into the NMR spectra of 2-substituted picolines and related compounds, providing insights into the structural and electronic properties of these compounds (Bell, Egan, & Bauer, 1965).
properties
IUPAC Name |
3-amino-6-chloro-4-methylpyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAKKZSHZTWQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloro-4-methylpicolinic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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